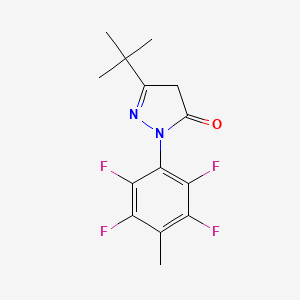

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

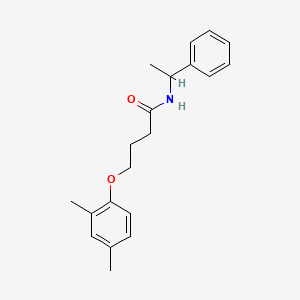

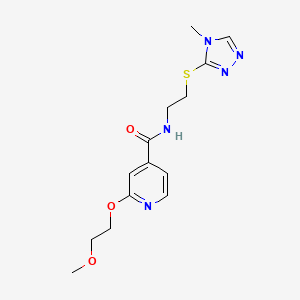

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TATM, and it has been synthesized using various methods. The chemical structure of TATM makes it an interesting compound to study, as it contains both a pyrazoline ring and a fluorinated benzene ring.

Applications De Recherche Scientifique

Insecticidal Activity

Pyrazole derivatives have been recognized for their promising insecticidal properties. For instance, Deng et al. (2016) designed and synthesized a series of new pyrazole amide derivatives exhibiting significant insecticidal activity against cotton bollworms. This research underscores the potential of pyrazole derivatives as effective bioactive compounds in agricultural pest management. The study's findings suggest that the molecular structure of these compounds plays a crucial role in their bioactivity, with specific configurations displaying enhanced insecticidal effects (Deng et al., 2016).

Photoluminescent Materials

Another exciting application of pyrazole derivatives lies in the development of photoluminescent materials. Yu et al. (2018) investigated Cu4I4 clusters supported by pyrazolate-type zwitterionic ligands, revealing unique luminescence behavior attributed to the steric and electronic effects of substituents on the pyrazolyl moiety. These findings highlight the potential of pyrazole derivatives in creating advanced materials for optoelectronic applications, offering tunable luminescence properties for various technological applications (Yu et al., 2018).

Hydrogen-Bonded Supramolecular Structures

Pyrazole derivatives are also pivotal in the construction of hydrogen-bonded supramolecular structures. Research by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles demonstrated their ability to form diverse hydrogen-bonded configurations, including chains, sheets, and dimers. These structures have implications for the development of novel materials with specific molecular recognition and self-assembly properties, offering avenues for the design of new supramolecular systems (Castillo et al., 2009).

Synthetic Methodologies

On the synthetic front, Grotjahn et al. (2002) presented a versatile approach for synthesizing pyrazoles with varied substituents, showcasing the chemical flexibility of pyrazole derivatives. This methodology enables the creation of compounds with specific functional groups, facilitating further research and development in medicinal chemistry and material science (Grotjahn et al., 2002).

Propriétés

IUPAC Name |

5-tert-butyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N2O/c1-6-9(15)11(17)13(12(18)10(6)16)20-8(21)5-7(19-20)14(2,3)4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDVKZDJSCHBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)N2C(=O)CC(=N2)C(C)(C)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)

![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)

![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)

![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)